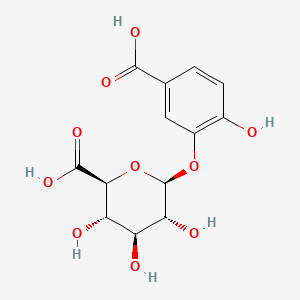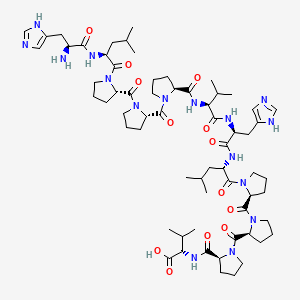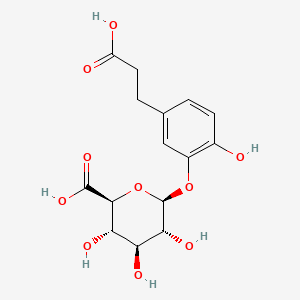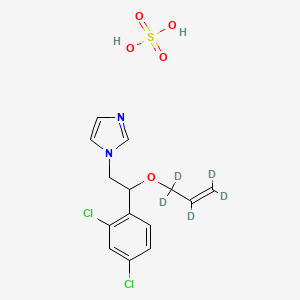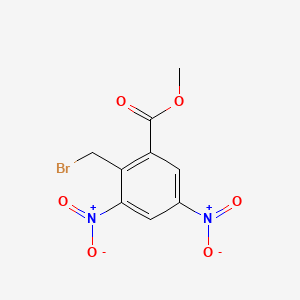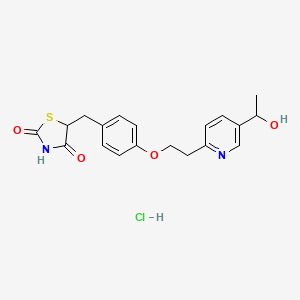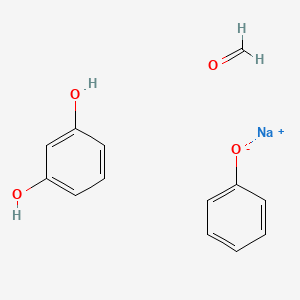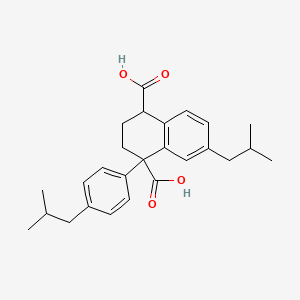
7-(2-Methylpropyl)-1-(4-(2-methylpropyl)phenyl)-1,2,3,4-tetrahydronaphthalene-1,4-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ibuprofen Dimer is a derivative of Ibuprofen, a well-known non-steroidal anti-inflammatory drug (NSAID). It is used for the management of mild to moderate pain and inflammation . The typical commercial ibuprofen is sold as a racemic or equal mixture of ® and (S) mirror-image enantiomers .
Synthesis Analysis
The original synthesis of ibuprofen started with the compound 2-methylpropyl benzene . Ibuprofen exists as a cyclic hydrogen bonded dimer in a solid or liquid state . For improved performance due to higher drug solubility, it is beneficial to introduce ibuprofen into the body as a monomer, for instance as a sodium salt .Molecular Structure Analysis
The interaction between the dimer structure of ibuprofen drug and calf thymus DNA under simulative physiological conditions was investigated . The structure of ibuprofen is defined by the doubly intermolecular O–H⋯O C hydrogen bond in cyclic dimers .Chemical Reactions Analysis
The aggregation equilibria of ibuprofen acid in deionized water at temperatures between 20 and 40 °C in the 0.1–20.1 ppm concentration range was studied . In addition to the dimer, two aggregates formed by 32 and 128 monomeric units were found to co-exist in solution at the highest concentration tested .Physical And Chemical Properties Analysis
Ibuprofen is most commonly administered orally, but an intravenous formulation is also approved for use in the USA . It is extensively (>98%) bound to plasma proteins at therapeutic concentrations . Ibuprofen exhibits a low apparent volume of distribution that approximates plasma volume .科学的研究の応用
Ibuprofen's Impact on Tendon Cells
Ibuprofen has been studied for its effects on tendon cells, particularly in sports-related tendon injuries or tendinopathy. A study found that ibuprofen upregulates expressions of matrix metalloproteinase (MMP)-1, -8, -9, and -13, both at mRNA and protein levels, without affecting the expressions of types I and III collagen in rat Achilles tendon cells. This suggests a molecular mechanism that could potentially account for the inhibition of tendon healing by ibuprofen (Tsai et al., 2010).
Intermolecular Interactions in the Condensed Phase
Research into the vaporization enthalpy of ibuprofen has provided insights into the balance between different types of intermolecular interactions. Specifically, the study dissected the hydrogen bond energy in ibuprofen, finding it to be significant and almost quantitatively confirmed from quantum chemical calculations of ibuprofen clusters. This work helps in understanding structure and molecular interaction in ibuprofen and related compounds (Emel’yanenko et al., 2020).
Ibuprofen Interaction with DNA
The interaction between the dimer structure of ibuprofen and DNA has been explored, revealing that ibuprofen binds to DNA via a groove binding mode. This was evidenced through various spectroscopic and molecular modeling studies. The findings indicate that ibuprofen exhibits strong competition for groove binding sites on DNA, indicative of a non-intercalative mode of binding (Shahabadi et al., 2018).
Ibuprofen's Role in Drug-Polymer Interactions
Studies have also focused on the molecular interactions between ibuprofen and polymers, which are crucial for improving drug delivery systems. For instance, research on ibuprofen solid dispersions with poloxamers revealed that the carbonyl stretching vibration of the ibuprofen dimer shifts in infrared spectra, indicating disruption of the ibuprofen dimer. This research is vital for designing solid dispersions to enhance the delivery of poorly water-soluble drugs (Ali et al., 2010).
High-Throughput Study of Ibuprofen Formulations
A high-throughput spectroscopic imaging approach was developed for the parallel analysis of pharmaceutical formulations of ibuprofen, demonstrating how ibuprofen interacts with polymers at varying concentrations. This approach identified the range for stable formulations and provided evidence of enhanced stability due to hydrogen bonding between ibuprofen and the polymer (Chan & Kazarian, 2006).
作用機序
Target of Action
Ibuprofen, a well-established non-steroidal anti-inflammatory drug (NSAID), primarily targets the prostaglandin-endoperoxide synthase , also known as cyclooxygenase (COX) . This enzyme plays a crucial role in the synthesis of prostaglandins and thromboxanes via the arachidonic acid pathway . Prostaglandins act as mediators of pain and fever, while thromboxanes stimulate blood clotting . Ibuprofen also inhibits the NF-κB activation , which regulates gene transcription of proinflammatory mediators .
Mode of Action
Ibuprofen acts as a non-selective inhibitor of COX . It inhibits both COX-1 and COX-2 isoenzymes through metabolism by the peroxidase function of these isoenzymes . This inhibition prevents the formation of phenoxyl radicals from a critical tyrosine residue, which is essential for the cyclooxygenase activity of COX-1 and COX-2 and prostaglandin synthesis .
Biochemical Pathways
The primary biochemical pathway affected by ibuprofen is the arachidonic acid pathway . By inhibiting COX, ibuprofen prevents the conversion of arachidonic acid into prostaglandins and thromboxanes . This inhibition reduces the production of these mediators of pain, fever, and inflammation .
Pharmacokinetics
Ibuprofen exhibits a two-compartment open model pharmacokinetics . It is rapidly and completely absorbed when administered orally . The area under the plasma concentration-time curve (AUC) of ibuprofen is dose-dependent . Ibuprofen binds extensively to plasma albumin in a concentration-dependent manner . At doses greater than 600mg, there is an increase in the unbound fraction of the drug, leading to an increased clearance of ibuprofen and a reduced AUC of the total drug . Ibuprofen is eliminated following biotransformation to glucuronide conjugate metabolites that are excreted in urine .
Result of Action
The primary result of ibuprofen’s action is the reduction of pain, fever, and inflammation . By inhibiting the synthesis of prostaglandins and thromboxanes, ibuprofen reduces these symptoms associated with various conditions, including rheumatoid arthritis, osteoar
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ibuprofen Dimer involves the reaction of two molecules of Ibuprofen to form a dimeric compound.", "Starting Materials": [ "Ibuprofen" ], "Reaction": [ "Step 1: Dissolve Ibuprofen in a suitable solvent such as ethanol or methanol.", "Step 2: Heat the solution to reflux temperature and add a small amount of a catalyst such as sulfuric acid or phosphoric acid.", "Step 3: Continue heating the reaction mixture for several hours until the Ibuprofen molecules have reacted to form the dimeric compound.", "Step 4: Cool the reaction mixture and filter the solid product.", "Step 5: Wash the product with cold solvent and dry in a vacuum oven to obtain the pure Ibuprofen Dimer." ] } | |
CAS番号 |
1391054-15-1 |
分子式 |
C26H32O4 |
分子量 |
408.5 g/mol |
IUPAC名 |
(1R,4R)-6-(2-methylpropyl)-4-[4-(2-methylpropyl)phenyl]-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid |
InChI |
InChI=1S/C26H32O4/c1-16(2)13-18-5-8-20(9-6-18)26(25(29)30)12-11-22(24(27)28)21-10-7-19(14-17(3)4)15-23(21)26/h5-10,15-17,22H,11-14H2,1-4H3,(H,27,28)(H,29,30)/t22-,26-/m1/s1 |
InChIキー |
GXFQAIUKHDCTMF-ATIYNZHBSA-N |
異性体SMILES |
CC(C)CC1=CC=C(C=C1)[C@@]2(CC[C@H](C3=C2C=C(C=C3)CC(C)C)C(=O)O)C(=O)O |
SMILES |
CC(C)CC1=CC=C(C=C1)C2(CCC(C3=C2C=C(C=C3)CC(C)C)C(=O)O)C(=O)O |
正規SMILES |
CC(C)CC1=CC=C(C=C1)C2(CCC(C3=C2C=C(C=C3)CC(C)C)C(=O)O)C(=O)O |
同義語 |
(1RS,4RS)-7-(2-Methylrpopyl)1-[4-(2-methylpropyl)phenyl]-1,2,3,4-tetrahydronaphthalene-1,4-dicarboxylic Acid; Ibuprofen Impurity G; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



